molecular formula C12H17BFNO2 B581178 2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline CAS No. 1003575-43-6

2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline

Cat. No.: B581178
CAS No.: 1003575-43-6
M. Wt: 237.081
InChI Key: VXNIVUKZNDRJBW-UHFFFAOYSA-N
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Description

2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline is an organic compound that belongs to the class of boronic acid derivatives. It is characterized by the presence of a fluorine atom and a boronic ester group attached to an aniline ring. This compound is widely used in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline typically involves the reaction of 2-fluoroaniline with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is heated to a temperature of around 80-100°C for several hours until the desired product is formed. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, and advanced purification techniques, such as high-performance liquid chromatography (HPLC), are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The fluorine atom can be substituted with other nucleophiles, such as hydroxyl or amino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH), and are carried out in polar solvents like dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and other reduced forms.

    Substitution: Various substituted aniline derivatives.

Scientific Research Applications

2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline has numerous applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions.

    Biology: The compound is used in the development of fluorescent probes and imaging agents for biological studies.

    Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, including potential drug candidates.

    Industry: The compound is used in the production of advanced materials, such as polymers and electronic components.

Mechanism of Action

The mechanism of action of 2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline involves its ability to participate in cross-coupling reactions. The boronic ester group acts as a nucleophile, reacting with electrophilic partners in the presence of a palladium catalyst. This results in the formation of new carbon-carbon bonds, which is a key step in the synthesis of various organic compounds. The fluorine atom can also influence the reactivity and selectivity of the compound in these reactions.

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
  • 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
  • 2-Fluoro-5-pyridineboronic acid pinacol ester

Uniqueness

Compared to similar compounds, 2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline offers unique reactivity due to the presence of both the fluorine atom and the boronic ester group. This combination allows for versatile applications in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions. The compound’s stability and ease of handling also make it a valuable reagent in both academic and industrial research settings.

Biological Activity

2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline is a compound of interest due to its potential applications in medicinal chemistry and organic synthesis. The dioxaborolane moiety is known for its ability to form stable complexes with various substrates, which can enhance biological activity. This article explores the biological activity of this compound, including its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.

  • Chemical Name : this compound
  • Molecular Formula : C12H18BNO2
  • CAS Number : 425378-68-3
  • Molecular Weight : 218.09 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with biological macromolecules. The presence of the dioxaborolane group allows for reversible covalent bonding with nucleophilic sites on proteins and nucleic acids. This interaction can modulate enzyme activity and influence cellular signaling pathways.

Biological Activity Overview

Recent studies have highlighted the compound's activity against various biological targets:

  • Antimicrobial Activity :
    • Exhibits moderate antibacterial effects against Gram-positive and Gram-negative bacteria.
    • Minimum Inhibitory Concentration (MIC) values range from 4–8 μg/mL against multidrug-resistant strains such as Staphylococcus aureus .
  • Anticancer Properties :
    • Demonstrated selective cytotoxicity towards cancer cell lines including MDA-MB-231 (triple-negative breast cancer) with IC50 values around 0.126 μM .
    • Induces apoptosis in cancer cells through caspase activation pathways.
  • Neuroprotective Effects :
    • Preliminary studies suggest potential neuroprotective properties in models of neurodegeneration.

Case Study 1: Antibacterial Efficacy

A study evaluated the antibacterial efficacy of the compound against clinical isolates of MRSA. The results indicated that the compound significantly inhibited bacterial growth at low concentrations (MIC = 6 μg/mL), suggesting its potential as a lead compound for developing new antibiotics .

Case Study 2: Cancer Cell Line Testing

In vitro testing on MDA-MB-231 cells revealed that treatment with this compound resulted in a significant reduction in cell viability compared to control groups. The compound also showed a high selectivity index indicating less toxicity towards normal cells .

Data Tables

Biological ActivityTargetMIC/IC50 ValueReference
AntibacterialMRSA6 μg/mL
AnticancerMDA-MB-2310.126 μM
NeuroprotectionN/AN/APreliminary studies

Safety Profile

Toxicological assessments indicate that while the compound exhibits biological activity, it also possesses acute toxicity risks if ingested or inhaled (H301+H311+H331). Safety measures should be adhered to during handling and experimentation .

Properties

IUPAC Name

2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17BFNO2/c1-11(2)12(3,4)17-13(16-11)8-5-6-9(14)10(15)7-8/h5-7H,15H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXNIVUKZNDRJBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17BFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80674147
Record name 2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80674147
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1003575-43-6
Record name 2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80674147
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A 500-mL Parr reactor bottle was purged with nitrogen and charged with 13 (6.92 g, 25.9 mmol), ethyl acetate (150 mL) and 10% palladium on carbon (50% wet, 150 mg dry weight). The bottle was attached to Parr hydrogenator, evacuated, charged with hydrogen gas to a pressure of 50 psi and shaken for 2 h. After this time the hydrogen was evacuated and nitrogen charged into the reactor. The catalyst was removed by filtration through a pad of Celite 521 and the filter cake washed with methylene chloride (400 mL). The resulting solution was concentrated under reduced pressure to afford 14 in 100% yield (6.34 g) as a yellow oil: 1H NMR (500 MHz, CDCl3) δ 7.22 (dd, 1H, J=8.5, 1.0 Hz), 7.16 (m, 1H), 6.97 (dd, 1H, J=11.5, 8.0 Hz), 3.68 (br s, 2H), 1.33 (m, 12H); MS (ESI+) m/z 238.2 (M+H).
Name
Quantity
6.92 g
Type
reactant
Reaction Step One
Quantity
150 mg
Type
catalyst
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Name
Yield
100%

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